![molecular formula C29H32N4O4S B2559793 N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 422531-52-0](/img/structure/B2559793.png)
N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
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Description
“N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole rings are known to be a good pharmacophore nucleus due to their various pharmaceutical applications .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized through condensation reactions . A reaction first described by Gabriel in 1910 involved reacting N-(2-oxo-2-phenylethyl)acetamide with an equimolecular amount of phosphorus pentasulfide to yield a related thiazole derivative .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It has a molecular formula of C27H28N4O4S and a molecular weight of 504.61. The compound contains a furan ring, a thiazole ring, and a quinazoline ring, among other functional groups .
Scientific Research Applications
- Gram-Positive and Gram-Negative Bacteria : These compounds have demonstrated activity against both gram-positive and gram-negative bacteria .
Indole Scaffold Development
The compound’s structure contains an indole moiety. Indole-based scaffolds have attracted attention in drug discovery. Here’s a glimpse:
- Indole Derivatives : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized as potential indole scaffolds .
SIRT2 Inhibition
Human sirtuin 2 (SIRT2) is a drug target in cancer, neurodegenerative diseases, diabetes, and bacterial infections. SIRT2 inhibitors, including furan-based compounds, hold promise for related diseases .
Catalytic Organic Synthesis
The compound’s catalytic transformation into 5-hydroxymethylfurfural (HMF) demonstrates an innovative approach in organic synthesis. Biomass-derived feedstocks play a crucial role in this process .
Furan Platform Chemicals
Furan platform chemicals (FPCs), such as furfural and 5-hydroxymethylfurfural, have applications beyond fuels and plastics. Understanding their large-scale manufacture challenges, especially for 2,5-furandicarboxylic acid, is essential .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S/c1-2-3-7-16-33-28(36)24-13-12-22(27(35)31-19-23-11-8-17-37-23)18-25(24)32-29(33)38-20-26(34)30-15-14-21-9-5-4-6-10-21/h4-6,8-13,17-18H,2-3,7,14-16,19-20H2,1H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGFHLQOTPBDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide |
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